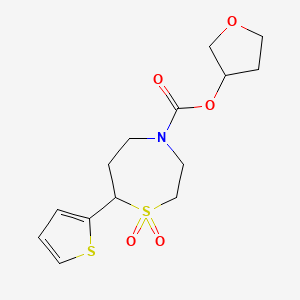

![molecular formula C11H16O4 B2423721 7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid CAS No. 1645564-67-5](/img/structure/B2423721.png)

7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7,10-Dioxadispiro[2.2.4.2]dodecane-1-carboxylic acid, ethyl ester” is a chemical compound with the molecular formula C13H20O4 . It’s also known as ethyl 7,10-dioxadispiro[2.2.46.23]dodecane-2-carboxylate . “7,10-Dioxadispiro[2.2.4.2]dodecane”, also known as dispiro-dioxane, is a bicyclic organic compound that consists of two fused dioxane rings in a dispiro configuration.

Molecular Structure Analysis

The molecular structure of “7,10-Dioxadispiro[2.2.4.2]dodecane-1-carboxylic acid, ethyl ester” is represented by the formula C13H20O4 .Physical And Chemical Properties Analysis

The predicted boiling point of “7,10-Dioxadispiro[2.2.4.2]dodecane-1-carboxylic acid, ethyl ester” is 334.6±42.0 °C and its predicted density is 1.17±0.1 g/cm3 .Scientific Research Applications

Synthetic Intermediate

7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid and its analogs are often used as intermediates in organic synthesis. For instance, 1,6-Dioxadispiro[2.0.4.4]dodecan-7-one, an intermediate of dispiro-α-methylene-γ-butyrolactones, was synthesized via cycloaddition and Baeyer-Villiger oxidation processes (Kakiuchi et al., 1980).

Synthesis of Analogous Compounds

Compounds structurally similar to 7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid are also synthesized for various applications. For example, the synthesis of 1-Oxadispiro[2.1.2.2]nonane and its reactions, yielding various isomeric hydroxy esters and unsaturated alcohols, demonstrates the versatility of spiro compounds in organic chemistry (Adam & Crämer, 1987).

Cyclopropane Amino Acids Synthesis

New conformationally rigid spirane analogues of γ-aminobutyric acid, such as 4-aminospiro[2.2]pentanecarboxylic and 1-aminospiro[2.3]hexane-5-carboxylic acids, were synthesized from related spiro compounds, showing the potential of such structures in bioactive compound development (Yashin et al., 2015).

Polyspirocyclobutanes Synthesis

Polyspirocyclobutanes, like poly(trispiro(3.1.1.3.1.1)dodecane-1,3-dione), demonstrate the application of spiro compounds in polymer science. These materials were synthesized from dicarboxylic acid derivatives, indicating the utility of spiro structures in creating novel polymers (Sharts & Steele, 1970).

Chiral Separation Applications

Spiro compounds like 7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid are used in chiral separations. For example, chiral spirocyclic compounds have been synthesized for applications in pharmaceuticals and as catalysts or surface modifiers for enantiomer resolution (Liang et al., 2008).

properties

IUPAC Name |

7,10-dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c12-9(13)8-7-10(8)1-3-11(4-2-10)14-5-6-15-11/h8H,1-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRHZDYFJZUCJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC13CC3C(=O)O)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1,3,4-trimethylcyclohex-3-ene-1-carboxamide;hydrochloride](/img/structure/B2423639.png)

![3-(trifluoromethyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2423640.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2423641.png)

![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid](/img/structure/B2423644.png)

![2-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2423646.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-ethylpiperazin-1-yl)propanamide](/img/structure/B2423649.png)

![6-acetyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2423655.png)

![Isopropyl {[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]thio}acetate](/img/structure/B2423656.png)